Cas no 96487-85-3 (Norethindrone 3-Ethyl Ether)

Norethindrone 3-Ethyl Ether is a synthetic progestin derivative, structurally modified from norethindrone by the addition of an ethyl ether group at the 3-position. This modification enhances its metabolic stability and lipophilicity, improving bioavailability and prolonging its biological half-life. The compound exhibits potent progestogenic activity, making it valuable in hormonal research and pharmaceutical applications, particularly in the development of long-acting contraceptive formulations. Its chemical stability and predictable pharmacokinetic profile facilitate controlled-release mechanisms. As a refined steroid intermediate, it serves as a key precursor in the synthesis of advanced steroidal drugs, offering researchers a reliable and efficient building block for further derivatization.
Norethindrone 3-Ethyl Ether structure
Norethindrone 3-Ethyl Ether structure
Product Name:Norethindrone 3-Ethyl Ether
CAS No:96487-85-3
MF:C22H30O2
MW:326.472406864166
CID:890840
PubChem ID:90477801
Update Time:2025-05-28

Norethindrone 3-Ethyl Ether Chemical and Physical Properties

Names and Identifiers

    • Norethindrone-3-ethyldienolether
    • Norethindrone 3-Ethyl Ether
    • Norethindrone 3-Ethy
    • 3-ETHOXY-19-NORPREGNA-3,5-DIEN-20-YN-17BETA-OL
    • NORETHINDRONE-3-ETHYLENOLETHER
    • (17α)-3-Ethoxy-19-norpregna-3,5-dien-20-yn-17-ol (ACI)
    • 19-Nor-17α-pregna-3,5-dien-20-yn-17-ol, 3-ethoxy- (6CI, 7CI)
    • 19-Norpregna-3,5-dien-20-yn-17-ol, 3-ethoxy-, (17alpha)-
    • 19-Nor-17alpha-pregna-3,5-dien-20-yn-17-ol, 3-ethoxy-
    • DTXSID901021161
    • Norethindrone-3-ethyldienol ether
    • NORETHISTERONE IMPURITY F [EP IMPURITY]
    • UNII-UWL75G8KB6
    • 96487-85-3
    • (17?)-3-Ethoxy-19-norpregna-3,5-dien-20-yn-17-ol; Norethindrone EP Impurity F
    • Norethisterone impurity F [EP]
    • (17alpha)-3-Ethoxy-19-norpregna-3,5-dien-20-yn-17-ol
    • 19-NORPREGNA-3,5-DIEN-20-YN-17-OL, 3-ETHOXY-, (17.ALPHA.)-
    • 19-aNorpregna-a3,a5-adien-a20-ayn-a17-aol, 3-aethoxy-a, (17I+/-)a- (9CI)
    • (8R,9S,10R,13S,14S,17R)-3-ethoxy-17-ethynyl-13-methyl-2,7,8,9,10,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-ol
    • 19-NOR-17.ALPHA.-PREGNA-3,5-DIEN-20-YN-17-OL, 3-ETHOXY-
    • UWL75G8KB6
    • Inchi: 1S/C22H30O2/c1-4-22(23)13-11-20-19-8-6-15-14-16(24-5-2)7-9-17(15)18(19)10-12-21(20,22)3/h1,6,14,17-20,23H,5,7-13H2,2-3H3/t17-,18+,19+,20-,21-,22-/m0/s1
    • InChI Key: QWUNBJUTBPRZJT-ZCPXKWAGSA-N
    • SMILES: C[C@@]12[C@](O)(C#C)CC[C@H]1[C@@H]1CC=C3C=C(CC[C@@H]3[C@H]1CC2)OCC

Computed Properties

  • Exact Mass: 326.22500
  • Monoisotopic Mass: 326.224580195g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 3
  • Complexity: 636
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 6
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.8
  • Topological Polar Surface Area: 29.5Ų

Experimental Properties

  • Density: 1.1±0.1 g/cm3
  • Melting Point: 150-156°C
  • Boiling Point: 473.4±45.0 °C at 760 mmHg
  • Flash Point: 206.8±23.0 °C
  • Solubility: Chloroform, DMSO
  • PSA: 29.46000
  • LogP: 4.45370
  • Vapor Pressure: 0.0±2.7 mmHg at 25°C

Norethindrone 3-Ethyl Ether Security Information

Norethindrone 3-Ethyl Ether Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
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96487-85-3
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$ 98.00 2023-09-06
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$ 161.00 2023-09-06
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$ 815.00 2022-06-03
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SHENG KE LU SI SHENG WU JI SHU
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Norethindrone 3-Ethyl Ether Production Method

Production Method 1

Reaction Conditions
Reference
Synthesis and application of [13C3]-Org OD 14 and [13C3]-Org 30659 to study polymorphism during drug processing by solid state 13C-NMR
Wiegerinck, Peter; Booy, Kees-Jan; Kellenbach, Edwin; Lambregts, Dorette; Vromans, Herman; et al, Synthesis and Applications of Isotopically Labelled Compounds, 2001, 185, 185-188

Production Method 2

Reaction Conditions
1.1 Reagents: Potassium isobutoxide Solvents: Tetrahydrofuran ;  20 °C
1.2 Reagents: Acetic acid Solvents: Water ;  neutralized
Reference
Method for preparing Norethindrone acetate from 19-nor-4-androstenedione
, China, , ,

Production Method 3

Reaction Conditions
Reference
Synthesis of disteroidyl ethers and studies of their estrogen activity and antiradiation effect
Wang, Zhiqing; Tang, Zhongming, Yiyao Gongye, 1984, (11), 20-3

Norethindrone 3-Ethyl Ether Raw materials

Norethindrone 3-Ethyl Ether Preparation Products

Additional information on Norethindrone 3-Ethyl Ether

Comprehensive Overview of Norethindrone 3-Ethyl Ether (CAS No. 96487-85-3): Properties, Applications, and Research Insights

Norethindrone 3-Ethyl Ether (CAS No. 96487-85-3) is a synthetic steroidal compound derived from norethindrone, a well-known progestin widely used in hormonal therapies. This chemically modified ether variant, characterized by the addition of an ethyl group at the 3-position, exhibits unique pharmacological properties that distinguish it from its parent compound. Researchers and pharmaceutical developers have shown growing interest in Norethindrone 3-Ethyl Ether due to its potential applications in endocrine research and drug formulation.

The molecular structure of Norethindrone 3-Ethyl Ether (C22H30O2) features a steroidal backbone with a ketone group at C3 and an ethoxy substitution, which enhances its lipophilicity and metabolic stability. These attributes make it a valuable candidate for studies exploring progesterone receptor modulation and steroid metabolism. Recent publications highlight its role in investigating hormone-dependent pathways, particularly in contexts such as reproductive health and endocrine-disrupting chemical research—a hot topic in environmental toxicology.

In the pharmaceutical industry, Norethindrone derivatives like this ether variant are scrutinized for their structure-activity relationships (SAR). The ethyl ether modification may alter binding affinity to steroid receptors, a subject of interest for developers of targeted therapies. Current trends in personalized medicine and hormone replacement therapy (HRT) have spurred searches for compounds with optimized pharmacokinetics—a niche where Norethindrone 3-Ethyl Ether could hold promise.

Analytical methods for characterizing CAS 96487-85-3 typically involve high-performance liquid chromatography (HPLC) and mass spectrometry, techniques frequently queried in scientific databases. Stability studies under varying pH and temperature conditions are also critical, given the compound’s potential use in drug delivery systems. Notably, forums and academic platforms often discuss the synthesis optimization of such derivatives, reflecting the demand for scalable production methods.

From a commercial perspective, suppliers of Norethindrone 3-Ethyl Ether emphasize its high purity (≥98%) for research purposes. The compound is cataloged under fine chemical classifications, with stringent storage recommendations to preserve its integrity. Regulatory compliance, including REACH and GMP standards, is another frequently searched aspect, underscoring the importance of traceability in pharmaceutical intermediates.

Emerging discussions in women’s health and contraceptive development have indirectly spotlighted norethindrone analogs. While Norethindrone 3-Ethyl Ether itself is not a marketed therapeutic, its structural insights contribute to the design of next-generation progestin-based formulations. This aligns with trending searches on non-hormonal alternatives and reduced-side-effect contraceptives, illustrating the compound’s relevance in contemporary research.

In conclusion, Norethindrone 3-Ethyl Ether (CAS No. 96487-85-3) represents a specialized tool in steroid chemistry, bridging fundamental research and applied pharmaceutical science. Its study addresses both academic inquiries and industry needs, resonating with current priorities in precision medicine and sustainable drug development.

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